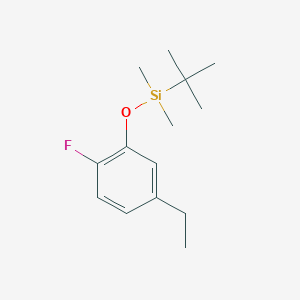
tert-Butyl(5-ethyl-2-fluorophenoxy)dimethylsilane
Cat. No. B8456454
M. Wt: 254.41 g/mol
InChI Key: CAUZLHQMGXBPIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07816522B2
Procedure details


After adding 9.16 g of imidazole and 19.4 g of t-butyldimethylchlorosilane to a solution of 16.4 g of 5-ethyl-2-fluorophenol in 40 ml of DMF, the reaction mixture was stirred at room temperature for 18 hours. After then adding 500 ml of diethyl ether and 500 ml of water to the reaction mixture, the organic layer was washed twice with 100 ml of water and once with 100 ml of saturated aqueous sodium chloride in that order and then dried over anhydrous magnesium sulfate, the desiccating agent was filtered off, and the filtrate was concentrated under reduced pressure. The residue was subjected to distillation to give the title compound (25.38 g) as a colorless liquid (boiling point: 133-135° C., 20 mmHg).






Name
Identifiers


|
REACTION_CXSMILES
|
N1C=CN=C1.[C:6]([Si:10]([CH3:13])([CH3:12])Cl)([CH3:9])([CH3:8])[CH3:7].[CH2:14]([C:16]1[CH:17]=[CH:18][C:19]([F:23])=[C:20]([OH:22])[CH:21]=1)[CH3:15].C(OCC)C>CN(C=O)C.O>[C:6]([Si:10]([O:22][C:20]1[CH:21]=[C:16]([CH2:14][CH3:15])[CH:17]=[CH:18][C:19]=1[F:23])([CH3:13])[CH3:12])([CH3:9])([CH3:8])[CH3:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
9.16 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C=NC=C1
|
|
Name
|
|
|
Quantity
|
19.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)[Si](Cl)(C)C
|
|
Name
|
|
|
Quantity
|
16.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)C=1C=CC(=C(C1)O)F
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OCC
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred at room temperature for 18 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed twice with 100 ml of water and once with 100 ml of saturated aqueous sodium chloride in that order
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the desiccating agent was filtered off
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The residue was subjected to distillation
|
Outcomes


Product
Details
Reaction Time |
18 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)CC)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25.38 g | |
| YIELD: CALCULATEDPERCENTYIELD | 85.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
